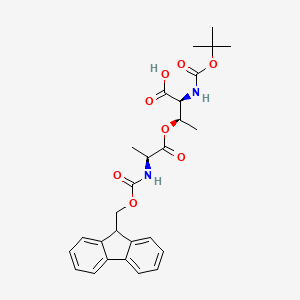

Boc-Thr(Ala-Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boc-Thr(Ala-Fmoc)-OH” is a peptide that is synthesized using Fmoc/tBu-based strategies1. The peptide is assembled on solid supports and involves a series of competing reactions1.

Synthesis Analysis

The synthesis of “Boc-Thr(Ala-Fmoc)-OH” involves cleavage and deprotection, which are crucial steps in peptide synthesis1. The peptide is separated from the support while removing the protecting groups from the side-chains1. This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent1.

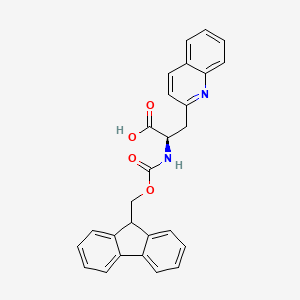

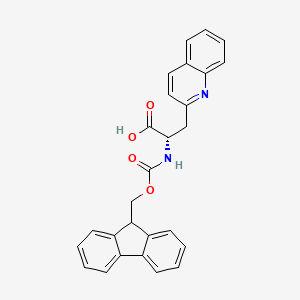

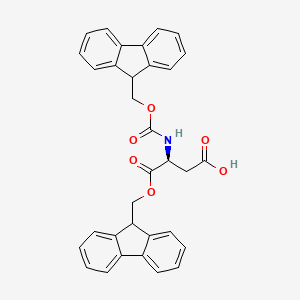

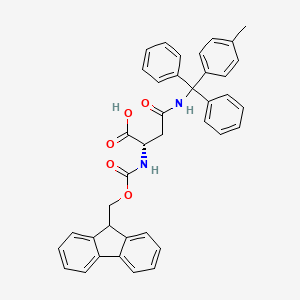

Molecular Structure Analysis

The molecular structure of “Boc-Thr(Ala-Fmoc)-OH” is determined by the amino acid composition of the peptide1. The 21 naturally-occurring Fmoc amino acids and their side-chain protecting groups are used in the synthesis1.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Thr(Ala-Fmoc)-OH” are not simple but involve a series of competing reactions1. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Thr(Ala-Fmoc)-OH” are determined by the amino acid composition of the peptide1. The peptide is recovered from the reaction mixture and analyzed1.

Safety And Hazards

Direcciones Futuras

The future directions for “Boc-Thr(Ala-Fmoc)-OH” involve improving the synthesis methods1. There are numerous procedures in the literature which describe a variety of cleavage and deprotection methods for peptides synthesized with an Fmoc/tBu strategy1.

Please note that this information is based on the available resources and may not cover all aspects of “Boc-Thr(Ala-Fmoc)-OH”. For a more comprehensive analysis, please refer to relevant scientific literature and resources.

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYWPMYAPYVGF-DMPWYTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Thr(Ala-Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)